叔丁基 N-(2-苄基-3-氧代丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

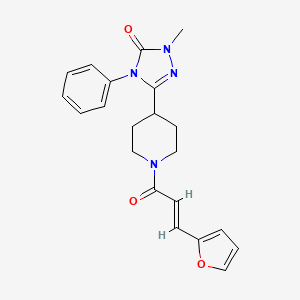

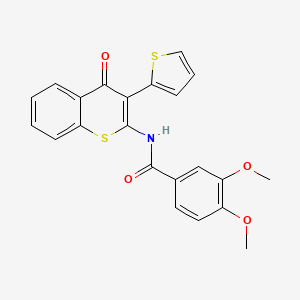

“tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” is a chemical compound with the molecular formula C15H21NO3 . It is also known as N-Boc-2-aminoacetaldehyde . This compound is an organic building block that reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .

Synthesis Analysis

The synthesis of “tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” involves several steps. For instance, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis

The molecular structure of “tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” can be represented by the formula C15H21NO3 . The compound has a molecular weight of 263.33 .Chemical Reactions Analysis

“tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” participates in various chemical reactions. For instance, it was used in the preparation of seven-membered cyclic hydroxamic acids . It may also be used in the synthesis of 2-(N-formyl-N-hydroxyamino) ethylphosphonate .科学研究应用

硅和氮之间的金属化和烷基化

Sieburth 等人(1996 年)的一项研究探索了叔丁基氨基甲酸酯衍生物在氮和硅之间进行金属化,然后与亲电试剂反应的能力。这一过程有效地制备了 α-官能化的 α-氨基硅烷,突出了其在复杂有机分子合成中的重要性 (Sieburth, Somers, & O'hare, 1996)。

荧光传感材料

孙等人(2015 年)发现叔丁基咔唑衍生物可以形成有机凝胶并自组装成层状结构,发出强烈的蓝光。这一特性使它们能够作为荧光传感材料来检测挥发性酸蒸汽,展示了该化合物在化学传感和环境监测中的潜力 (Sun, Xue, Sun, Gong, Wang, & Lu, 2015)。

氨基保护基的化学选择性转化

Sakaitani 和 Ohfune(1990 年)关于通过叔丁基二甲基甲硅烷基氨基甲酸酯对氨基保护基进行化学选择性转化的研究为 N-酯型化合物的合成开辟了新途径。这证明了该化合物在保护基策略中的效用,这对于肽和其他含氮有机化合物的合成至关重要 (Sakaitani & Ohfune, 1990)。

亲核取代和自由基反应

Jasch 等人(2012 年)的一项研究表明,叔丁基苯偶氮羧酸酯,一种密切相关的衍生物,对于合成有机化学非常有价值,允许进行亲核取代和自由基反应。这种多功能性突出了该化合物在促进复杂分子转化的作用 (Jasch, Höfling, & Heinrich, 2012)。

N-(Boc)羟胺的合成

Guinchard 等人(2005 年)讨论了叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯的合成,它们作为 N-(Boc)-保护的亚硝基化合物,在 N-(Boc)羟胺的形成中至关重要。这些化合物作为有机合成中的构建块,说明了叔丁基 N-(2-苄基-3-氧代丙基)氨基甲酸酯在合成功能化氮化合物的合成中的重要性 (Guinchard, Vallée, & Denis, 2005)。

作用机制

The mechanism of action of “tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” involves several steps. For instance, the tert-butyl carbamate becomes protonated. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the TFA salt .

未来方向

属性

IUPAC Name |

tert-butyl N-(2-benzyl-3-oxopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVNKVWVSFOLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)

![(E)-3-((5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2869520.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate](/img/structure/B2869521.png)

![Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B2869526.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2869527.png)

![9-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)thio]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2869534.png)